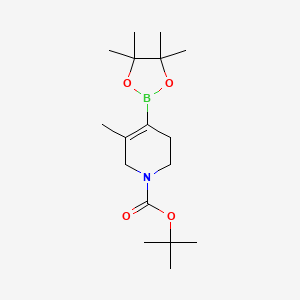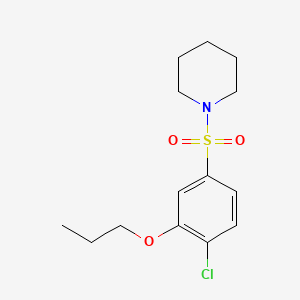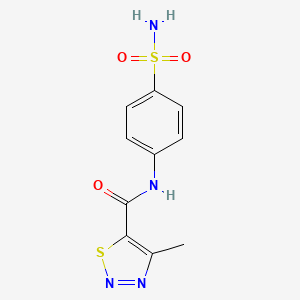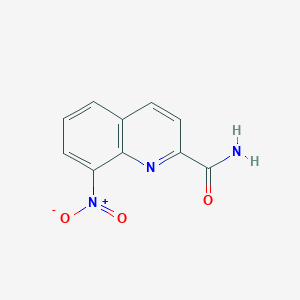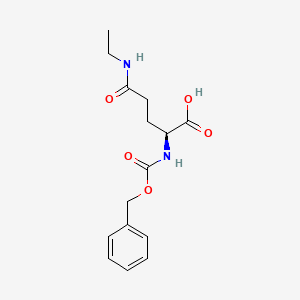![molecular formula C12H17NO2 B2501057 Ethyl 2-[(4-methylphenyl)amino]propanoate CAS No. 88911-99-3](/img/structure/B2501057.png)
Ethyl 2-[(4-methylphenyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-methylphenyl)amino]propanoate is a compound that can be associated with various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, molecular structures, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides good yields without racemization under mild conditions . Similarly, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, with key steps including Pt-cinchona catalyzed enantioselective hydrogenation . These methods demonstrate the potential for creating complex molecules with high specificity and yield.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized by X-ray crystallography, revealing stabilization through intramolecular and intermolecular interactions . The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates was found to involve nonhydrogen bonding interactions such as N⋯π and O⋯π, which are less common than direct hydrogen bonds . These studies highlight the importance of noncovalent interactions in determining the stability and conformation of molecular structures.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various interactions and transformations. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves a reaction with ammonium acetate in glacial acetic acid . Additionally, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives is achieved through interactions with arylidinemalononitrile derivatives . These reactions showcase the versatility of ethyl esters in synthesizing a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was confirmed using IR, NMR spectroscopy, and mass spectrometry . The thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These properties are crucial for understanding the behavior of compounds under different conditions and for their potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to Ethyl 2-[(4-methylphenyl)amino]propanoate, demonstrates unique crystal packing interactions in its structure. These include rare N⋯π and O⋯π interactions, along with hydrogen bonds, which contribute to its distinct double-ribbon and double-column formations in the crystal lattice (Zhang, Wu, & Zhang, 2011).Enantiomer Synthesis and Derivation
Research has been conducted on synthesizing and separating enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, which shares a similar structure. The research focuses on creating Boc and Fmoc-protected derivatives, crucial in pharmaceutical chemistry (Solymár, Kanerva, & Fülöp, 2004).Biocatalysis in Drug Metabolism
A study on the biocatalysis process used LY451395, a molecule structurally akin to Ethyl 2-[(4-methylphenyl)amino]propanoate, to demonstrate the production of mammalian metabolites. This study highlights the use of microbial-based biocatalytic systems for producing large quantities of metabolites for structural characterization and pharmaceutical applications (Zmijewski et al., 2006).Antibacterial Activity of Derivatives
Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to Ethyl 2-[(4-methylphenyl)amino]propanoate, have been synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Tumosienė et al., 2012).Polymorphism in Pharmaceutical Compounds
Studies on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, related to Ethyl 2-[(4-methylphenyl)amino]propanoate, provide insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).Electroreductive Radical Cyclization
Ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, structurally related to Ethyl 2-[(4-methylphenyl)amino]propanoate, have been explored for their potential in electroreductive radical cyclization. This research contributes to organic chemistry, particularly in the area of catalytic reduction and radical intermediate formation (Esteves et al., 2005).Molecular Docking and Biological Potentials
A derivative of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, structurally similar to Ethyl 2-[(4-methylphenyl)amino]propanoate, has been synthesized and assessed for its biological potentials, including antioxidant and anti-inflammatory activities. Molecular docking studies provided further insights into the interactions of these compounds (Borik & Hussein, 2021).Chiral Catalysis of β-amino Acids
The study on chiral catalysis of S-3-amino-3-phenylpropionic acid, a compound related to Ethyl 2-[(4-methylphenyl)amino]propanoate, showcases the use of specific microorganisms for stereoselective hydrolysis. This is important in pharmaceutical chemistry for the production of enantiopure compounds (Li et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJFOQZMXYHOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)amino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)
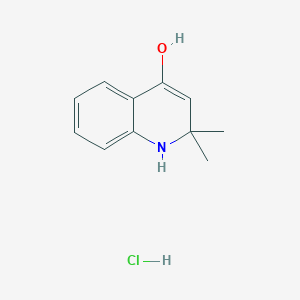
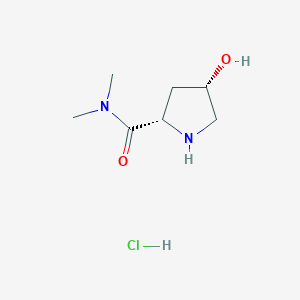
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)
